molecular formula C20H20ClN3O3S B2988766 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 858090-16-1

5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2988766
CAS No.: 858090-16-1
M. Wt: 417.91
InChI Key: SUBJLPJXANXHTP-UHFFFAOYSA-N
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Description

5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic chemical compound featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern drug discovery and medicinal chemistry . The 1,2,4-oxadiazole ring is renowned for its unique bioisosteric properties, often serving as a stable and metabolically resistant surrogate for ester and amide functional groups, which can enhance the pharmacokinetic profiles of lead compounds . This specific derivative incorporates a piperidine moiety, a privileged structure in pharmacology, further increasing its potential for interaction with biological targets. The core 1,2,4-oxadiazole structure is present in several commercially available drugs and is investigated for a remarkably wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . Recent scientific advances have highlighted 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a promising new class of agonists for the human caseinolytic protease P (HsClpP), unveiling their potential application in the treatment of hepatocellular carcinoma and other cancers by disrupting mitochondrial homeostasis and inducing apoptosis in cancer cells . The structural features of this compound—comprising the 1,2,4-oxadiazole core, a meta-tolyl substituent, and a sulfonylated piperidine—make it a valuable chemical tool for researchers exploring novel bioactive molecules. Its primary research value lies in its potential as a key intermediate or final compound for screening against therapeutic targets, particularly in oncology and infectious disease, and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-3-2-4-16(13-14)19-22-20(27-23-19)15-9-11-24(12-10-15)28(25,26)18-7-5-17(21)6-8-18/h2-8,13,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBJLPJXANXHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of piperidine and oxadiazole moieties. A common method is to react 4-chlorophenylsulfonyl chloride with a suitable piperidine derivative under basic conditions to yield the sulfonamide intermediate, which is then cyclized to form the oxadiazole ring. The general reaction scheme can be summarized as follows:

  • Formation of Sulfonamide :
    • React ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate with appropriate reagents.
    • Monitor the reaction through thin-layer chromatography (TLC) until completion.
  • Cyclization to Oxadiazole :
    • Treat the sulfonamide with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux conditions to form the desired oxadiazole derivative.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown:

  • Antibacterial Activity : The synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. However, they exhibited only weak to moderate activity against other tested strains, such as Escherichia coli and Staphylococcus aureus .
  • Antitubercular Activity : Some derivatives have shown potential against Mycobacterium bovis, indicating their promise in treating tuberculosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Molecular docking studies have indicated that certain compounds within this class can effectively inhibit cancer cell proliferation across various cell lines, including breast (MCF7), prostate (PC-3), and CNS cancers .
  • Compounds were reported to induce apoptosis in cancer cells, showcasing IC50 values that suggest significant cytotoxic effects .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : Several derivatives displayed strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compounds showed potent urease inhibitory effects, which could be beneficial in managing urease-related disorders .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In Silico Studies : Computational docking studies have elucidated how these compounds interact at the molecular level with various biological targets, providing insights into their mechanisms of action .
  • BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) have been explored to assess pharmacokinetic properties, indicating favorable binding affinities that could enhance bioavailability .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineResult
AntibacterialSalmonella typhiModerate to strong activity
AntibacterialBacillus subtilisModerate to strong activity
AntitubercularMycobacterium bovisSignificant inhibition
AnticancerMCF7 (Breast Cancer)Induces apoptosis
AcetylcholinesteraseEnzyme InhibitionStrong inhibition
UreaseEnzyme InhibitionPotent inhibitory effects

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations and Physical Properties
Compound Name Substituents (Aryl/Piperidine) Yield (%) Melting Point (°C) Biological Activity (Highlight)
Target Compound: 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole m-tolyl / 4-ClPh-SO₂-piperidine - - Not explicitly reported
6k: 5-(1-(4-Chlorophenyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 4-ClPh / 4-ClPh-piperidine 51.7 110.7–113.7 Selective BChE inhibition [1]
6l: 5-(1-(4-Chlorophenyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole 4-FPh / 4-ClPh-piperidine 40.7 89.9–90.4 Moderate BChE inhibition [1]
8g: 5-{1-[(4-ClPh)sulfonyl]piperidin-4-yl}-2-{[N-(2-MePh)-2-acetamoyl]thio}-1,3,4-oxadiazole 2-MePh / 4-ClPh-SO₂-piperidine - - Potent antibacterial (Gram-negative) [14]
3z: (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-CF₃Ph)-1,2,4-oxadiazole 3-CF₃Ph / butenyl-piperidine 99 Oil (purified) High enantioselectivity (97% ee) [2]

Key Observations :

  • Aryl Substitution: The target compound’s m-tolyl group (meta-methyl) contrasts with para-substituted aryl groups (e.g., 4-Cl, 4-F, 3-CF₃) in analogs.
  • Piperidine Modifications : The 4-chlorophenylsulfonyl group on piperidine is shared with compound 8g, which exhibits strong antibacterial activity. This suggests the sulfonyl group enhances interactions with bacterial targets, possibly through hydrogen bonding or hydrophobic interactions [14].
  • Stereochemistry : Enantioselective synthesis of compound 3z (97% ee) highlights the importance of chirality in biological activity, though the target compound’s stereochemical data is unspecified [3].

Q & A

Q. Table 1. Synthesis Protocol

StepReactants/ConditionsPurposeReference
1Carboxylic acid → Hydrazide → Oxadiazole nucleophile (CS₂/KOH)Form 1,3,4-oxadiazole core
2Nucleophile + Sulfonylpiperidine bromide (DMF, LiH/NaH)Introduce sulfonylpiperidine group
3Recrystallization (methanol)Purify product

Advanced Synthesis Optimization

Q: How can reaction yields be improved during electrophilic coupling (Step 2)? A: Optimization strategies include:

  • Solvent Selection : Replace DMF with polar aprotic solvents like DMAc or NMP to enhance solubility .
  • Catalyst Screening : Test alternatives to LiH/NaH (e.g., K₂CO₃ or DBU) to reduce side reactions .
  • Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of reactive intermediates .

Structural Characterization

Q: What advanced spectroscopic methods validate the compound’s structure? A: Use a multi-technique approach:

  • ¹H-NMR : Confirm sulfonylpiperidine protons (δ 2.8–3.2 ppm) and m-tolyl aromatic protons (δ 7.1–7.4 ppm) .
  • IR Spectroscopy : Identify sulfonyl S=O stretching (1350–1300 cm⁻¹) and oxadiazole C=N bonds (1650–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 458.08) .

Biological Activity Evaluation

Q: How to design enzyme inhibition assays for this compound? A: Follow ’s protocol:

Lipoxygenase Inhibition :

  • Incubate compound (0.1–100 µM) with enzyme and linoleic acid substrate.
  • Measure hydroperoxide formation spectrophotometrically at 234 nm .

Alpha-Glucosidase Inhibition :

  • Use p-nitrophenyl-α-D-glucopyranoside as substrate.
  • Quantify p-nitrophenol release at 405 nm .

Data Interpretation : Compare IC₅₀ values to reference inhibitors (e.g., quercetin for lipoxygenase).

Addressing Data Contradictions

Q: How to resolve discrepancies in antibacterial activity across studies? A: Potential solutions:

  • Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC determination protocols .
  • Check Substituent Effects : Compare activities of derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups (Table 2) .

Q. Table 2. Substituent Impact on Antibacterial Activity

Substituent (R)MIC (µg/mL) against E. coliReference
-NO₂12.5
-OCH₃50.0
-Cl25.0

Structure-Activity Relationship (SAR) Analysis

Q: What strategies identify critical functional groups for bioactivity? A:

  • Systematic Substitution : Synthesize analogs with modified sulfonylpiperidine or oxadiazole moieties .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites (e.g., lipoxygenase) .
  • ADME Profiling : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize analogs .

Advanced Data Interpretation

Q: How to interpret conflicting enzyme inhibition results between in vitro and in silico studies? A:

Validate Computational Models : Cross-check docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Assess Solubility : Poor aqueous solubility may reduce in vitro efficacy despite strong computational binding .

Test Metabolites : Evaluate if active metabolites (e.g., hydrolyzed sulfonamide) contribute to discrepancies .

Analytical Method Development

Q: How to quantify trace impurities in synthesized batches? A:

  • HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with detection at 254 nm .
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 320.05 for de-sulfonated byproducts) .

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